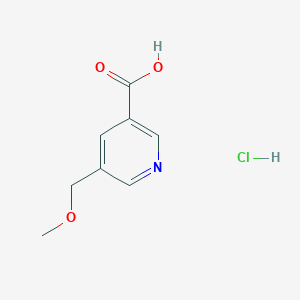
4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone” is a chemical compound with the CAS number 1024397-42-9 .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Rhodium Catalyzed Hydroformylation for Neuroleptic Agents Synthesis A study by Botteghi et al. (2001) detailed a key synthesis step for neuroleptic agents Fluspirilen and Penfluridol, involving rhodium-catalyzed hydroformylation. This process uses 4,4′-difluorobenzophenone as a starting material, leading to neuroleptic agents that contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperazine moiety, showcasing a method for synthesizing compounds with structural similarities to the target compound (Botteghi et al., 2001).
One-step Synthesis of Saturated Spirocyclic N-heterocycles Siau and Bode (2014) reported on the synthesis of saturated spirocyclic N-heterocycles combining cyclic ketones with stannyl amine protocol (SnAP) reagents. This process yields N-unprotected spirocyclic amines, highlighting the chemical versatility of compounds structurally related to piperazine ketones and their relevance in drug discovery (Siau & Bode, 2014).
Solid Phase Synthesis Using a Piperazine Linker A methodology for synthesizing resin-bound 4-substituted-2-aminobutadienes via Wittig reaction was developed by Hird et al. (1997), utilizing a piperazine linker for ketone attachment. This method underscores the use of piperazine structures in facilitating chemical syntheses on a solid phase (Hird et al., 1997).
Potential Applications in Drug Discovery
Synthesis of Spirocyclic and Bicyclic N-Heterocycles The creation of saturated spirocyclic N-heterocycles using SnAP reagents and ketones, as discussed by Siau and Bode (2014), serves as a foundational technique for generating drug discovery scaffolds. These compounds, especially those incorporating piperazine, are sought after for their potential in pharmaceutical applications (Siau & Bode, 2014).
Chemical Synthesis for Neuroleptic Agents The synthesis route utilized by Botteghi et al. (2001) for creating key intermediates towards Fluspirilen and Penfluridol demonstrates the application of complex chemical syntheses involving fluorophenyl and piperazine units for developing neuroleptic drugs (Botteghi et al., 2001).
Eigenschaften
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c23-19-10-4-5-11-20(19)24-14-16-25(17-15-24)21(26)22(12-6-7-13-22)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNRZYWRUNLEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone](/img/structure/B2954393.png)






![Tert-butyl N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2954407.png)

![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)

